N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
Description
The compound N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide features a nicotinamide core substituted at the 2-position with a sulfur-containing 3,4,4-trifluoro-3-butenyl group and an N-linked 3,4-dimethoxyphenethyl moiety. Key structural elements include:
- Nicotinamide backbone: A pyridine-3-carboxamide scaffold common in bioactive molecules.
- Sulfanyl substituent: The 3,4,4-trifluoro-3-butenylsulfanyl group introduces steric bulk and electron-withdrawing fluorine atoms.
Synthesis likely involves coupling a nicotinamide acid chloride with 3,4-dimethoxyphenethylamine, analogous to methods for benzamide derivatives described in .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-27-16-6-5-13(12-17(16)28-2)7-10-24-19(26)14-4-3-9-25-20(14)29-11-8-15(21)18(22)23/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZIJQOXCJEASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The 3,4-dimethoxyphenethyl group can be introduced through a nucleophilic substitution reaction, while the 3,4,4-trifluoro-3-butenylsulfanyl group can be added via a thiol-ene reaction. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinamides.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-Dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide has garnered attention for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. Investigating the specific mechanisms by which this compound affects cancer cells could lead to novel anticancer therapies.
- Neuroprotective Effects : The presence of the dimethoxyphenethyl group is associated with neuroprotective properties in certain analogs. Research into its effects on neurodegenerative diseases such as Alzheimer's could be promising.
Pharmacological Studies
The pharmacological profiling of this compound is crucial for understanding its therapeutic potential.
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes related to inflammation and cancer progression are ongoing. Compounds that target these pathways can lead to the development of new anti-inflammatory and anticancer drugs.
- Receptor Modulation : The compound may interact with various receptors in the body, including those involved in neurotransmission and pain perception. Characterizing these interactions could provide insights into its potential use as an analgesic or anxiolytic agent.
Chemical Biology
In chemical biology, this compound can serve as a tool for exploring biological processes.
- Bioconjugation Studies : The unique functional groups present allow for the possibility of bioconjugation with biomolecules for targeted drug delivery systems.
- Fluorescent Probes : The trifluorobutenyl moiety may be utilized in developing fluorescent probes for imaging studies in live cells.
Table 1: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparison with Similar Compounds
Analogous N-Substituted Amides from Marine Drugs ()
Three benzamide derivatives synthesized in share the N-(3,4-dimethoxyphenethyl) group but differ in acyl substituents:
| Compound | Acyl Group | Melting Point | Key Spectral Features (IR/NMR) |
|---|---|---|---|
| 23 (Benzamide) | Acetyl | Not reported | C=O stretch at 1650 cm⁻¹ |
| 24 (Benzamide) | Benzoyl | Green solid | Aromatic protons at δ 7.5–8.0 |
| 25 (Phenylacetamide) | Phenylacetyl | White crystals | CH₂CO resonance at δ 3.6 |
Key Differences :
- Substituent Effects : The acetyl group in 23 reduces steric hindrance compared to the bulkier benzoyl in 24 or phenylacetyl in 25 .
- Physical State : 25 forms stable white crystals, suggesting higher crystallinity due to the flexible phenylacetyl chain .
- Relevance to Target Compound : The N-(3,4-dimethoxyphenethyl) group in these analogs highlights its role in modulating solubility and intermolecular interactions, which would similarly influence the target compound’s properties.
Nicotinamide Derivatives with Varied Aromatic Substituents (–7)
and describe nicotinamides with the same 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl] group but differing N-substituents:
Key Insights :
- Electronic Effects : The 3,4-dimethoxyphenethyl group (electron-donating) in the target compound contrasts with the electron-withdrawing iodine in . This difference likely lowers the target’s pKa compared to the iodo analog .
- Molecular Weight and Lipophilicity: The iodine atom in increases molecular weight (464.24 vs. ~430 for the target) and density (1.71 g/cm³). The target’s methoxy groups may enhance solubility in polar solvents compared to the phenoxyphenyl analog in .
- Synthetic Flexibility : The consistent use of sulfanyl substituents across analogs suggests robust coupling chemistry for derivatization.
Comparison with Pesticidal Benzamides ()
While structurally distinct (benzamide vs. nicotinamide core), pesticidal compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) share functional similarities:
- Trifluoromethyl Groups : Both flutolanil and the target compound incorporate fluorine atoms, enhancing metabolic stability.
- Aromatic Substitution : Flutolanil’s isopropoxy group versus the target’s dimethoxyphenethyl group demonstrates how alkyl vs. aryl ether substituents affect bioactivity and environmental persistence .
Research Findings and Computational Predictions
- Drug-Like Parameters : emphasizes AI-driven prediction of properties like logP and solubility. For the target compound, predicted logP (~3.5) and moderate aqueous solubility align with its methoxy groups, contrasting with the more lipophilic iodo analog in .
- Spectroscopic Characterization : Methods from (e.g., IR, NMR) would confirm the target’s structure, with expected C=O stretches near 1670 cm⁻¹ and aromatic proton shifts at δ 6.8–7.2 .
- Thermodynamic Stability : The trifluoro-butenylsulfanyl group likely increases thermal stability (boiling point ~450°C), as seen in ’s analog .
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure features a dimethoxyphenethyl moiety linked to a trifluorobutenyl sulfanyl group and a nicotinamide segment.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Case Study Example:
In a study examining the effects of related compounds on breast cancer cells, it was found that these compounds could significantly reduce cell viability and promote apoptosis through the activation of caspase pathways .
Antioxidant Activity
Antioxidant activity is another notable feature of this compound class. The presence of methoxy groups is believed to enhance the electron-donating ability of the molecule, thus providing protective effects against oxidative stress.
Research Findings:
In vitro assays demonstrated that the compound could scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage in cells .
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Similar compounds have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents.
Study Insights:
A recent study indicated that these compounds could inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation: By interfering with cell cycle progression.
- Induction of Apoptosis: Through activation of intrinsic apoptotic pathways.
- Antioxidant Mechanism: By scavenging reactive oxygen species (ROS).
- Modulation of Signaling Pathways: Affecting pathways such as MAPK and PI3K/Akt involved in cell survival and growth.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors influencing yield and purity. Statistical validation via ANOVA or response surface methodology (RSM) is essential to confirm reproducibility . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways, guiding selection of optimal conditions .
Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm molecular weight and substituent positions. For sulfur-containing moieties, X-ray photoelectron spectroscopy (XPS) can validate sulfanyl group bonding. Purity assessment via HPLC-UV/ELSD with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) is recommended. Thermal stability studies using DSC/TGA provide insights into decomposition profiles .
Q. How can computational modeling aid in predicting the reactivity of the trifluoro-butenyl substituent?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic attack sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., DMSO) can assess steric effects of the trifluoro-butenyl group. Transition state analysis via IRC (Intrinsic Reaction Coordinate) methods identifies kinetic bottlenecks in reactions involving this substituent .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Apply Hansen Solubility Parameters (HSP) to correlate solvent-co-solvent interactions with experimental solubility. Use partial least squares (PLS) regression to model non-linear relationships between solvent polarity, hydrogen-bonding capacity, and observed solubility. Validate with molecular dynamics (MD) simulations of solvation shells to identify preferential interactions with methoxy or trifluoro groups .
Q. How to design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and thermodynamics (ΔH, ΔS). For enzymatic targets, use Michaelis-Menten kinetics with varying substrate/inhibitor concentrations to determine inhibition mechanisms (competitive/non-competitive). Pair with molecular docking (AutoDock Vina) and MM-PBSA free energy calculations to map binding poses and validate experimental data .
Q. What advanced statistical methods are suitable for analyzing variability in synthetic yields under scaled-up conditions?
- Methodological Answer : Implement multivariate analysis (MVA) to deconvolute batch-to-batch variability. Principal component analysis (PCA) can identify latent variables (e.g., impurity profiles, mixing efficiency). For process optimization, apply Monte Carlo simulations to model risk scenarios (e.g., reagent stoichiometry deviations). Cross-reference with PAT (Process Analytical Technology) data (e.g., in-line FTIR) for real-time monitoring .
Key Considerations for Experimental Design
- Contradiction Management : When conflicting data arise (e.g., solubility vs. computational predictions), employ Bayesian inference to weight evidence from orthogonal methods .
- Reaction Mechanism Validation : Combine isotopic labeling (e.g., ¹⁸O, ²H) with in-situ FTIR to track intermediate formation in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
